2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline
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Overview
Description
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a piperazine ring, which is further substituted with a methoxypyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as acetylcholinesterase and receptors like the gonadotropin-releasing hormone receptor . These targets play crucial roles in neurotransmission and hormonal regulation, respectively.
Mode of Action
Related compounds have been shown to inhibit their targets, thereby modulating their activity . For instance, acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, enhancing cholinergic transmission .
Biochemical Pathways
If it acts similarly to related compounds, it may influence pathways related to neurotransmission and hormonal regulation .
Pharmacokinetics
Similar compounds have been reported to have excellent pharmacokinetic parameters .
Result of Action
Based on the action of similar compounds, it may lead to enhanced neurotransmission or hormonal regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Substitution with Piperazine: The quinoxaline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinylquinoxaline intermediate.
Introduction of the Methoxypyrimidine Moiety: The final step involves the nucleophilic substitution of the piperazinylquinoxaline intermediate with 6-methoxypyrimidine, typically using a polar aprotic solvent like dimethylformamide (DMF) and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoxaline or piperazine rings.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the methoxy group.
Scientific Research Applications
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol
Uniqueness
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxypyrimidine moiety enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-24-17-10-15(19-12-20-17)22-6-8-23(9-7-22)16-11-18-13-4-2-3-5-14(13)21-16/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJOLWNNGKZDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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